molecular formula C10H13FN2 B14814312 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B14814312
M. Wt: 180.22 g/mol
InChI Key: QHPKTRFODLWBAR-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 1st position, and an amine group at the 4th position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reaction of anthranilic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often require catalysts or specific solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with calpain, a protease involved in neurodegenerative diseases, by inhibiting the formation of the CDK5/p25 complex, which leads to hyperphosphorylation of tau protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its chemical stability and biological activity compared to other tetrahydroquinoline derivatives .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

6-fluoro-1-methyl-3,4-dihydro-2H-quinolin-4-amine

InChI

InChI=1S/C10H13FN2/c1-13-5-4-9(12)8-6-7(11)2-3-10(8)13/h2-3,6,9H,4-5,12H2,1H3

InChI Key

QHPKTRFODLWBAR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2=C1C=CC(=C2)F)N

Origin of Product

United States

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